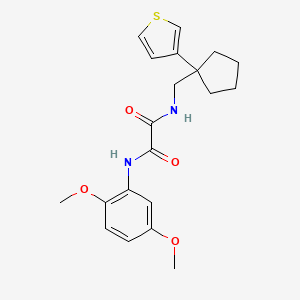

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-25-15-5-6-17(26-2)16(11-15)22-19(24)18(23)21-13-20(8-3-4-9-20)14-7-10-27-12-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMUPZJBXULMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.

Cyclopentyl Thiophene Derivative: The thiophene ring is introduced through a cyclopentylation reaction, often involving a Grignard reagent or a similar organometallic compound.

Oxalamide Formation: The final step involves the coupling of the dimethoxyphenyl intermediate with the cyclopentyl thiophene derivative using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and simpler organic fragments.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.

2. Anticancer Activity

- Investigations have shown that this compound can induce apoptosis in cancer cells. For example, studies on human breast cancer cell lines (MCF-7) indicate a significant reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.

3. Enzyme Inhibition

- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Antimicrobial Properties Study

A study evaluated the compound against various bacterial strains:

- Results : MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

Anticancer Effects Study

In vitro studies on cancer cell lines demonstrated:

- Findings : The compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells.

Mechanism of Action

The mechanism by which N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage could play a role in binding interactions, while the aromatic groups might be involved in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

N1-(2,5-dimethoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the thiophene ring, which could affect its electronic properties and reactivity.

N1-(2,5-dimethoxyphenyl)-N2-(thiophen-3-ylmethyl)oxalamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

The presence of both the dimethoxyphenyl and thiophenyl-cyclopentyl groups in N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide makes it unique. This combination of functional groups can result in distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific investigations.

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, with CAS number 2034518-70-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.5 g/mol

- Structure : The compound features a complex structure combining a dimethoxyphenyl group with a thiophen-cyclopentyl moiety linked through an oxalamide bond.

Biological Activity Overview

The biological activity of N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is primarily linked to its interaction with serotonin receptors and its potential therapeutic applications in neuropharmacology.

1. Serotonergic Activity

Research indicates that related compounds with similar structures exhibit significant interactions with serotonin receptors, particularly the 5-HT2A receptor. These interactions are crucial for understanding the compound's psychoactive properties.

2. Neuropharmacological Effects

Studies have demonstrated that compounds derived from 2,5-dimethoxyphenyl groups can affect neuroplasticity and may have implications for treating mood disorders. For example, compounds like CYB210010, which share structural similarities, have shown to engage frontal cortex 5-HT2A receptors and promote gene expression involved in neuroplasticity .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of 4-substituted 2,5-dimethoxyphenethylamines revealed that modifications in the phenyl ring significantly influenced receptor binding affinities and agonistic activities at serotonin receptors. The findings suggest that the presence of the thiophene moiety in N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide may enhance its receptor selectivity and potency .

Case Study 2: Neuroplasticity Induction

In animal models, compounds similar to N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide have been shown to induce head-twitch responses (HTR), a behavioral marker associated with serotonergic activity. This response indicates effective engagement of the central nervous system (CNS) serotonin pathways .

Data Table: Biological Activity Comparison

| Compound Name | Receptor Target | Agonistic Activity | Notes |

|---|---|---|---|

| N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide | 5-HT2A | High | Potential for mood disorder treatment |

| CYB210010 | 5-HT2A | High | Engages neuroplasticity genes |

| Related Compound A | 5-HT1A | Moderate | Lower CNS penetration |

Q & A

Q. Optimization Strategies :

- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride improves yield.

- Temperature Control : Maintain <10°C during acyl chloride formation to minimize side reactions.

- Purification : Column chromatography (silica gel, EtOAc/hexane 3:7) ensures purity >95% .

Which spectroscopic techniques are most effective for confirming the structure and purity of this oxalamide derivative?

Q. Answer :

- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.7–3.9 ppm) and thiophene protons (δ 7.1–7.3 ppm). The oxalamide carbonyls appear at ~160–165 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms carbonyl stretches (~1650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C₂₃H₂₇N₂O₄S: 435.1695) .

- HPLC : Purity ≥95% using a C18 column with acetonitrile/water (70:30) .

How can researchers address low yields in the final coupling step of this compound?

Answer :

Low yields often arise from steric hindrance due to the bulky cyclopentylmethyl group. Solutions include:

- Microwave-Assisted Synthesis : 60°C for 2 hours accelerates kinetics .

- Coupling Agents : Switch to EDC/HOBt for better activation of carboxylic acids .

- Kinetic Monitoring : Use LC-MS to track intermediates and adjust reagent addition rates .

What computational methods predict the pharmacokinetic and pharmacodynamic properties of this compound?

Q. Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding to targets like COX-2 (binding energy ≤ -8.5 kcal/mol) .

- ADMET Prediction (SwissADME) : Estimates logP ≈ 3.2 (moderate lipophilicity), low BBB permeability, and CYP3A4 inhibition risk .

- Molecular Dynamics (GROMACS) : Simulates ligand-protein stability over 100 ns to validate docking results .

How does the thiophen-3-ylcyclopentylmethyl group influence biological activity compared to analogous substituents?

Q. Answer :

- Enhanced Lipophilicity : The cyclopentyl group increases logP, improving membrane permeability but reducing aqueous solubility .

- Steric Effects : Bulky substituents may hinder binding to flat enzymatic pockets (e.g., kinase ATP sites) but enhance selectivity for hydrophobic pockets .

- Electron-Rich Thiophene : Participates in π-π stacking with aromatic residues (e.g., Tyr341 in COX-2) .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in µM range) to rule out assay-specific artifacts .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .

- Structural Analog Comparison : Compare with N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide to isolate substituent effects .

What are best practices for analyzing reaction intermediates during synthesis?

Q. Answer :

- TLC Monitoring : Use silica plates with UV254 detection; Rf values ~0.4 in EtOAc/hexane (3:7) .

- LC-MS Purity Checks : Ensure intermediates have <5% impurities before proceeding .

- Isolation of Air-Sensitive Intermediates : Store under argon at -20°C to prevent degradation .

How can structure-activity relationship (SAR) studies focus on the dimethoxyphenyl moiety?

Q. Answer :

- Methoxy Substitution : Synthesize analogs with 2,4- or 3,5-dimethoxy groups to assess electronic effects on binding .

- Comparative Bioassays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituent position with IC₅₀ .

- Computational Electrostatic Mapping : Use Gaussian09 to compare charge distribution and H-bond donor/acceptor profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.